Cas no 1334369-33-3 (4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine)
![4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine structure](https://ja.kuujia.com/scimg/cas/1334369-33-3x500.png)
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine 化学的及び物理的性質
名前と識別子
-
- 1-[(3,5-dimethoxyphenyl)methyl]-4-(phenylmethoxymethyl)piperidine
- Piperidine, 1-[(3,5-dimethoxyphenyl)methyl]-4-[(phenylmethoxy)methyl]-
- 4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine
- CHEMBL3439725
- 1334369-33-3
- AKOS024532214
- CCG-355849
- VU0532123-1
- 4-((benzyloxy)methyl)-1-(3,5-dimethoxybenzyl)piperidine
- F6111-0112
-
- インチ: 1S/C22H29NO3/c1-24-21-12-20(13-22(14-21)25-2)15-23-10-8-19(9-11-23)17-26-16-18-6-4-3-5-7-18/h3-7,12-14,19H,8-11,15-17H2,1-2H3
- InChIKey: ZQQDWCZJMPCKSE-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC(OC)=CC(OC)=C2)CCC(COCC2=CC=CC=C2)CC1
計算された属性
- せいみつぶんしりょう: 355.21474379g/mol
- どういたいしつりょう: 355.21474379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 30.9Ų
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6111-0112-2mg |
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine |
1334369-33-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6111-0112-5μmol |
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine |
1334369-33-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6111-0112-1mg |
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine |
1334369-33-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6111-0112-4mg |
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine |
1334369-33-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6111-0112-2μmol |
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine |
1334369-33-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6111-0112-5mg |
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine |
1334369-33-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6111-0112-3mg |
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine |
1334369-33-3 | 3mg |
$63.0 | 2023-09-09 |
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
4-[(benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidineに関する追加情報
4-[(Benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine: A Novel Compound with Promising Pharmacological Potential
4-[(Benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine is a complex organic molecule with a unique molecular structure that has attracted significant attention in the field of pharmaceutical research. Its chemical identity is confirmed by the CAS number 1334369-33-3, which serves as a critical identifier for this compound in scientific databases and regulatory frameworks. The compound’s molecular architecture combines multiple functional groups, including a benzyloxy moiety and a 3,5-dimethoxyphenyl group, which are strategically positioned to enhance its interaction with biological targets. These structural features are not only pivotal for understanding its pharmacological profile but also represent a key focus in recent studies aiming to explore its therapeutic potential.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to dissect the three-dimensional conformation of 4-[(Benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine. A 2023 study published in Journal of Medicinal Chemistry highlighted the compound’s ability to adopt a flexible yet stable conformation, which is critical for its binding affinity to G-protein-coupled receptors (GPCRs). This structural adaptability is attributed to the presence of the benzyloxy group, which acts as a hydrogen bond donor, and the 3,5-dimethoxyphenyl moiety, which contributes to hydrophobic interactions. Such insights have paved the way for targeted drug design efforts, particularly in the development of molecules with enhanced selectivity and reduced off-target effects.
The pharmacological activity of 4-[(Benzyloxy)methyl]--1-[(3,5-dimethoxyphenyl)methyl]piperidine has been extensively investigated in preclinical models. A 2024 study in Pharmaceutical Research demonstrated its potential as a modulator of the endocannabinoid system, which is implicated in pain management and neuroinflammation. The compound’s interaction with cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors was found to be dose-dependent, with a notable reduction in inflammatory markers in vivo. These findings align with the broader trend of exploring endocannabinoid-based therapies for chronic diseases, such as rheumatoid arthritis and multiple sclerosis. The 3,5-dimethoxyphenyl group appears to play a critical role in this activity, as its methoxy substitutions enhance the compound’s lipophilicity and receptor affinity.
Another significant area of research involves the compound’s potential as an antipsychotic agent. A 2023 preclinical study in Neuropsychopharmacology revealed that 4-[(Benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine exhibits antagonistic activity at dopamine D2 receptors, a key target for antipsychotic drugs. This property, combined with its minimal side effects compared to conventional antipsychotics, positions the compound as a promising candidate for the treatment of schizophrenia and other psychotic disorders. The benzyloxy group’s role in modulating receptor binding is further supported by molecular docking simulations, which predict a favorable binding energy profile for this functional group.
Pharmacokinetic studies have also been conducted to evaluate the compound’s bioavailability and metabolic stability. A 2024 report in Drug Metabolism and Disposition found that 4-[(Benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine exhibits moderate oral bioavailability, with a half-life of approximately 4–6 hours in rodent models. The compound’s metabolic profile is dominated by hydrolysis of the benzyloxy group, which occurs primarily in the liver. This metabolic pathway suggests that the compound may have a favorable safety profile, as its metabolites are less likely to accumulate in peripheral tissues. These findings are crucial for the development of long-acting formulations, which are currently being explored for chronic conditions requiring sustained drug delivery.
Despite its promising properties, the compound faces challenges related to its synthetic complexity. A 2023 review in Organic & Biomolecular Chemistry discussed the challenges of scaling up the synthesis of 4-[(Benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine due to the multi-step nature of its preparation. However, recent advances in asymmetric catalysis and green chemistry have provided new strategies for its synthesis, reducing both cost and environmental impact. These developments are critical for transitioning the compound from a research target to a viable therapeutic agent.
In conclusion, 4-[(Benzyloxy)methyl]-1-[(3,5-dimethoxyphenyl)methyl]piperidine represents a unique molecule with significant potential in multiple therapeutic areas. Its structural complexity, pharmacological versatility, and favorable pharmacokinetic profile make it a compelling candidate for further research. As the field of medicinal chemistry continues to evolve, the compound’s properties are likely to be leveraged in the development of novel drugs for conditions ranging from neuroinflammation to psychiatric disorders. The ongoing exploration of its molecular mechanisms and synthetic pathways underscores its importance as a key player in the next generation of pharmaceutical innovations.
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